molecular formula C9H13F5N2O4 B6184916 4,4-difluoro-N-methoxy-N-methylpyrrolidine-3-carboxamide, trifluoroacetic acid CAS No. 2639458-27-6

4,4-difluoro-N-methoxy-N-methylpyrrolidine-3-carboxamide, trifluoroacetic acid

Cat. No. B6184916
CAS RN: 2639458-27-6
M. Wt: 308.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

4,4-Difluoro-N-methoxy-N-methylpyrrolidine-3-carboxamide, trifluoroacetic acid (4,4-DFMMP-TFA) is an organic compound that has a wide range of applications in the scientific and medical fields. It is an important precursor for the synthesis of a variety of compounds and its ability to form strong hydrogen bonds makes it a useful tool in the synthesis of peptides and other molecules. In addition, 4,4-DFMMP-TFA has been used as a reagent in the synthesis of various pharmaceuticals and as a catalyst in a variety of reactions.

Mechanism of Action

4,4-DFMMP-TFA is an organic compound that is used in a variety of scientific and medical research applications. It acts as a catalyst in a variety of reactions and is able to form strong hydrogen bonds. It is also used in the synthesis of a variety of compounds, such as amino acids, peptides, and nucleosides. The mechanism of action of 4,4-DFMMP-TFA is not fully understood, but it is thought to involve a combination of hydrogen bonding and electrostatic interactions between the 4,4-DFMMP-TFA molecule and the other molecules in the reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4,4-DFMMP-TFA are not fully understood. However, it is known to be a strong hydrogen bond donor and is thought to be involved in the formation of peptides and other molecules. Additionally, 4,4-DFMMP-TFA has been used as a reagent in the synthesis of various pharmaceuticals and as a catalyst in a variety of reactions.

Advantages and Limitations for Lab Experiments

The advantages of using 4,4-DFMMP-TFA in laboratory experiments include its ability to form strong hydrogen bonds, its ability to catalyze a variety of reactions, and its ability to be used as a reagent in the synthesis of pharmaceuticals. The main limitation of using 4,4-DFMMP-TFA in laboratory experiments is its potential toxicity. It is important to use caution when handling 4,4-DFMMP-TFA and to wear appropriate safety equipment, such as gloves and safety glasses.

Future Directions

The future of 4,4-DFMMP-TFA is promising. It has potential applications in the synthesis of a variety of compounds and its ability to form strong hydrogen bonds makes it a useful tool in the synthesis of peptides and other molecules. Additionally, 4,4-DFMMP-TFA could be used as a reagent in the synthesis of various pharmaceuticals and as a catalyst in a variety of reactions. Possible future directions for 4,4-DFMMP-TFA include further research into its biochemical and physiological effects, further development of its synthesis methods, and exploration of its potential applications in the medical field.

Synthesis Methods

4,4-DFMMP-TFA can be synthesized using several methods. The most common method is the formylation of N-methoxy-N-methylpyrrolidine-3-carboxamide (MMP) with 4,4-difluorobenzaldehyde (DFA) in the presence of trifluoroacetic acid (TFA). This reaction yields 4,4-DFMMP-TFA in a high yield. Other methods of synthesis include the condensation of MMP with DFA in the presence of a base, such as sodium carbonate; the reaction of MMP with DFA in the presence of a catalyst, such as palladium; and the reaction of MMP with DFA in the presence of a Lewis acid, such as zinc chloride.

Scientific Research Applications

4,4-DFMMP-TFA is widely used in a variety of scientific and medical research applications. It has been used as a reagent in the synthesis of various pharmaceuticals and as a catalyst in a variety of reactions. In addition, 4,4-DFMMP-TFA is a useful tool in the synthesis of peptides and other molecules due to its ability to form strong hydrogen bonds. It has also been used in the synthesis of a variety of compounds, such as amino acids, peptides, and nucleosides.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4,4-difluoro-N-methoxy-N-methylpyrrolidine-3-carboxamide, trifluoroacetic acid involves the reaction of 4,4-difluoro-3-oxobutanamide with N-methoxy-N-methylpyrrolidine in the presence of trifluoroacetic acid.", "Starting Materials": [ "4,4-difluoro-3-oxobutanamide", "N-methoxy-N-methylpyrrolidine", "trifluoroacetic acid" ], "Reaction": [ "Add 4,4-difluoro-3-oxobutanamide to a reaction flask", "Add N-methoxy-N-methylpyrrolidine to the reaction flask", "Add trifluoroacetic acid to the reaction flask", "Heat the reaction mixture to 80-90°C and stir for 24 hours", "Cool the reaction mixture to room temperature", "Extract the product with ethyl acetate", "Dry the organic layer with anhydrous sodium sulfate", "Concentrate the organic layer under reduced pressure", "Purify the product by column chromatography using a suitable solvent system", "Obtain 4,4-difluoro-N-methoxy-N-methylpyrrolidine-3-carboxamide, trifluoroacetic acid as a white solid" ] }

CAS RN

2639458-27-6

Product Name

4,4-difluoro-N-methoxy-N-methylpyrrolidine-3-carboxamide, trifluoroacetic acid

Molecular Formula

C9H13F5N2O4

Molecular Weight

308.2

Purity

95

Origin of Product

United States

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